dibenzo[b,f]azocin-6(5H)-one
Description
Dibenzo[b,f]azocin-6(5H)-one is a tricyclic compound featuring two benzene rings fused to an eight-membered azocine ring containing a ketone group at position 6 (Figure 1). This scaffold is part of a broader class of tricyclic heterocycles, which are considered "privileged structures" in medicinal chemistry due to their versatility in drug design . Its synthetic accessibility and structural flexibility allow for diverse substitutions, enabling modulation of biological activity. Recent studies highlight its role as a hydrophobic "cap" in histone deacetylase (HDAC) inhibitors, where it enhances inhibitory potency and selectivity against cancer cell lines .
Properties
IUPAC Name |
(11Z)-5H-benzo[c][1]benzazocin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAIOEGZPDKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C=C\C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrohalogenation-Mediated Cyclization
A 2022 study demonstrated the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline as a critical step (Figure 1). The reaction proceeds via syn-selective addition of HBr to the alkyne, forming a bromoalkene intermediate. Subsequent N-acetylation stabilizes the amine group, enabling Suzuki–Miyaura cross-coupling with aryl boronic acids and Ullmann-type intramolecular coupling to form the azocine ring. This method achieved a 62% yield after optimization, with reaction conditions carefully controlled to avoid dehydrohalogenation side reactions.
Palladium-Catalyzed Ring-Closing Reactions
Early work by PubMed-cited researchers (2006) utilized palladium-catalyzed cyclization of substituted anilines pre-functionalized with ortho-halogenated aryl groups. For example, treatment of 2-bromo-N-(2-bromophenyl)aniline with Pd(PPh₃)₄ and a base in toluene at 110°C induced cyclization, yielding the dibenzoazocine core in 45% yield. While lower in efficiency compared to modern methods, this approach allows modular substitution at positions 4, 7, and 11.
Buchwald–Hartwig Coupling for Ring Expansion
Adapting methodologies from related compounds, researchers have employed Buchwald–Hartwig amination to assemble the azocine ring. Starting from ethynylaniline derivatives, sequential Sonogashira coupling and hydrohalogenation generate haloalkene intermediates, which undergo intramolecular C–N coupling to form the lactam structure. This method emphasizes ligand selection (e.g., XantPhos) to enhance catalytic activity, achieving yields up to 75% in model systems.
Detailed Methodologies and Reaction Optimization
Hydrohalogenation-Driven Synthesis
The 2022 RSC protocol outlines a four-step process (Table 1):
Table 1: Hydrohalogenation route for this compound synthesis
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 85% |
| 2 | syn-Hydrohalogenation | HBr, THF, 0°C → RT | 78% |
| 3 | N-Acetylation | Ac₂O, DMAP, CH₂Cl₂ | 95% |
| 4 | Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄ | 62% |
Critical to success is the N-acetylation step, which prevents undesirable dehydrohalogenation during coupling. The use of 1,10-phenanthroline as a ligand in the Ullmann reaction suppresses homocoupling byproducts.
Palladium-Mediated Cyclization
The 2006 PubMed study highlights substituent effects on cyclization efficiency (Table 2):
Table 2: Substituent impact on palladium-catalyzed cyclization
| R₁ (Position 4) | R₂ (Position 11) | Yield (%) |
|---|---|---|
| Cl | H | 45 |
| NO₂ | CH₃ | 38 |
| OCH₃ | Ph | 28 |
Electron-withdrawing groups (e.g., NO₂) at position 4 reduce yields due to increased steric hindrance, while bulky aryl groups at position 11 hinder ring closure.
Buchwald–Hartwig Ring Expansion
Adapted from aza-dibenzocyclooctyne syntheses, this method employs:
- Sonogashira Coupling : 2-Iodoaniline reacts with phenylacetylene under Pd/Cu catalysis (89% yield).
- Hydrohalogenation : HBr addition forms a Z-bromoalkene (78% yield).
- Buchwald–Hartwig Coupling : Using Pd₂(dba)₃ and XantPhos, intramolecular amination constructs the lactam ring (72% yield).
Comparative Analysis of Synthetic Routes
Table 3: Method comparison for this compound synthesis
The hydrohalogenation route excels in scalability but demands rigorous exclusion of moisture. Conversely, Buchwald–Hartwig offers functional group compatibility at higher costs.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances suggest translating batch protocols to continuous flow systems could enhance yields. For example, microreactors facilitate rapid mixing in hydrohalogenation steps, minimizing side reactions.
Solvent and Catalyst Recycling
Pd recovery via supported catalysts (e.g., Pd/C) reduces costs in large-scale cyclization reactions. Ethanol/water mixtures as solvents improve environmental sustainability.
Chemical Reactions Analysis
Chemical Reactions
Dibenzo[b,f]azocin-6(5H)-one participates in various chemical reactions due to its reactive lactam group.
-
Nucleophilic Substitution: The nitrogen atom in the lactam group can undergo nucleophilic substitution reactions.
-
Oxidation Reactions: It can undergo oxidation reactions.
-
Reactions with Azides: Dibenzoazocine derivatives react with azides in copper-free click reactions, yielding regioisomers .
Bioorthogonal Chemistry
Dibenzoazocines are used in bioorthogonal chemistry. Specifically, they can be used for copper-free click reactions with biomolecules .
-
Labeling of Biomolecules: Dibenzoazocines facilitate the selective tagging of biomolecules in living systems, aiding cellular imaging and tracking processes.
-
Click Reactions with Azides: Dibenzoazocine derivatives can react with azides derived from 5-methyluridine in non-catalyzed reactions. The reaction yields regioisomers, and the ratio of isomers depends on the type of regioisomer and the solvent .
Comparison with Similar Compounds
Structural similarities exist between (Z)-dibenzo[b,f]azocin-6(5H)-one and other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dihydro-dibenzo[b,g]azonine | Dihydro derivative | Exhibits different reactivity patterns due to saturation |
| Benzimidazo[1,2-b]benzazepine | Polycyclic aromatic | Known for its anti-inflammatory properties |
| Indolo[2,3-e]dibenzo[b,g]azonine | Indole fused system | Displays significant antitumor activity |
These compounds differ primarily in their structural configurations and resulting chemical properties. (Z)-dibenzo[b,f]azocin-6(5H)-one is unique due to its specific lactam functionality, which influences both its reactivity and biological activity compared to these similar compounds.
Scientific Research Applications
Biological Applications
Dibenzo[b,f]azocin-6(5H)-one exhibits several biological activities, making it a candidate for various applications:
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Anti-Cancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, modifications to the compound have shown enhanced efficacy against certain cancer types, suggesting a promising avenue for drug development .
- Neurotransmitter Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This suggests applications in treating neurological disorders.
Bioorthogonal Chemistry
This compound is notable for its role in bioorthogonal labeling, allowing for selective tagging of biomolecules within living systems. This property is crucial for cellular imaging and tracking processes, aiding in the understanding of complex biological interactions.
Synthetic Methodologies
The synthesis of this compound can be achieved through various routes:
Synthesis Overview
The synthesis typically involves multiple steps including:
- Preparation of Precursors : Starting materials are prepared through standard organic reactions.
- Formation of the Dibenzoazocin Core : This is achieved via cyclization reactions that construct the dibenzoazocin framework.
- Functionalization : Further modifications can be made to enhance biological activity or solubility.
Industrial Production
For large-scale production, methods are optimized using continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
Cellular Imaging
In vivo studies demonstrate the compound's effectiveness in selectively labeling cancer cells. This facilitates real-time imaging and tracking of tumor progression, which is essential for advancing cancer research and treatment strategies.
Drug Development
Research indicates that modifications to this compound can lead to improved pharmacological profiles. For example, derivatives have been synthesized that show increased potency against specific cancer cell lines, indicating potential for new therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| This compound | Dibenzoazocin core | Anti-cancer, bioorthogonal labeling |
| 11,12-dihydrothis compound | Similar core | Potential neuropharmacological applications |
| Benzo[b]naphtho[2,3-f][1,5]diazocine-6,14(5H,13H)-dione | Additional ring systems | Diverse biological activities |
Mechanism of Action
The mechanism by which dibenzo[b,f]azocin-6(5H)-one exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Tricyclic Compounds
| Compound | Central Ring Size | Heteroatoms | Key Functional Groups | Biological Relevance |
|---|---|---|---|---|
| Dibenzo[b,f]azocin-6(5H)-one | 8-membered | 1 N | Ketone (C6) | HDAC inhibition, cytotoxicity |
| Dibenzo[b,f][1,5]diazocine-6,12-dione | 8-membered | 2 N | Two ketones (C6, C12) | Cytotoxicity, antimicrobial activity |
| Dibenzo[b,e]azepine-6,11-dione | 7-membered | 1 N | Two ketones (C6, C11) | Crystallographic studies |
| Dibenzo[b,f]oxepine | 7-membered | 1 O | None | Microtubule inhibition, photopharmacology |
| 11,12-Dihydrothis compound | 8-membered | 1 N | Ketone (C6), saturated bonds | Enhanced HDAC inhibition |
- Dibenzo[b,f][1,5]diazocine-6,12-dione: Contains two nitrogen atoms and two ketone groups, enabling stronger hydrogen bonding. Derivatives exhibit cytotoxic effects against HeLa and U87 cancer cells but show variable selectivity for normal cells (e.g., HEK293) .
- Dibenzo[b,e]azepine-6,11-dione : A seven-membered analog with lower conformational flexibility. Crystallographic studies reveal planar aromatic systems, limiting interactions with enzyme active sites .
- Dibenzo[b,f]oxepine : The oxygen atom confers distinct electronic properties, making it suitable as a microtubule-disrupting agent. Hybrids with azobenzene show promise in photopharmacology due to photoswitchable E/Z isomerization .
- 11,12-Dihydrothis compound: Partial saturation of the azocine ring reduces steric strain, improving HDAC inhibition (IC50 = 0.266 µM vs. Vorinostat’s 0.630 µM) .
Table 2: HDAC Inhibition and Cytotoxicity Data
| Compound | HDAC IC50 (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|---|
| This compound (7k) | 0.183 | 1.2 (MV4-11 leukemia) | >10 |
| 11,12-Dihydrothis compound (7t) | 0.266 | 1.8 (Daudi lymphoma) | >8 |
| Dibenzo[b,f][1,5]diazocine-6,12-dione (10f) | 0.875 | 3.5 (HeLa) | 2.5 |
| Vorinostat (Reference) | 0.630 | 2.1 (MV4-11) | 3.0 |
- HDAC Inhibition: this compound derivatives (e.g., 7k) exhibit superior HDAC inhibition compared to Vorinostat. The eight-membered ring’s conformational flexibility and optimal side-chain length (five carbons) enhance binding to HDAC’s catalytic pocket .
- Cytotoxicity: While dibenzo[b,f][1,5]diazocine-6,12-dione derivatives show moderate cytotoxicity, their selectivity for cancer cells is lower than azocinone-based compounds. For example, compound 10f has an IC50 of 3.5 µM against HeLa cells but only 2.5-fold selectivity over normal cells .
- Microtubule Inhibition : Dibenzo[b,f]oxepines (e.g., hybrid 9e) disrupt tubulin polymerization via colchicine-like binding, with photoresponsive properties enabling spatiotemporal control in photopharmacology .
Biological Activity
Dibenzo[b,f]azocin-6(5H)-one is a polycyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.25 g/mol. The compound features a fused dibenzoazocin structure, which contributes to its unique chemical properties and biological activities. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 23112-88-1 |
| InChI Key | DVAIOEGZPDKFKC-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization. Common synthetic routes include:
- Formation of the Dibenzoazocin Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Various functional groups can be introduced to enhance the biological activity of the compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains. A notable study demonstrated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Case Study : In vitro assays showed that specific derivatives had IC50 values in the low micromolar range, indicating potent antibacterial activity .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
- Mechanism of Action : It is hypothesized that the compound interacts with specific cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or cancer cell proliferation.
- Receptor Binding : It potentially binds to various receptors, modulating signaling pathways crucial for cell survival and proliferation.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other dibenzo compounds, which may exhibit varying degrees of biological activity. For instance:
Q & A
Q. What are the recommended analytical techniques for characterizing dibenzo[b,f]azocin-6(5H)-one’s structural and electronic properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm proton and carbon environments, particularly for distinguishing tautomeric forms and hydrogen bonding interactions.
- X-ray Crystallography : Essential for resolving crystal packing and stereochemical details, especially when studying polymorphic variations .
- Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using databases like NIST Chemistry WebBook for cross-referencing .
Q. How should initial experiments be designed to investigate the compound’s reactivity under varying conditions?
Methodological Answer:
- Factorial Design : Systematically vary parameters (e.g., temperature, solvent polarity, catalysts) to identify dominant factors influencing reactivity .
- Pre-Experimental Screening : Use small-scale reactions (e.g., microfluidic platforms) to assess kinetic stability and byproduct formation .
- Control Groups : Include inert analogs (e.g., methylated derivatives) to isolate reactivity attributable to the azocinone core .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound across studies be resolved?
Methodological Answer:
- Systematic Meta-Analysis : Reconcile discrepancies by comparing experimental conditions (e.g., oxygen sensitivity, trace metal impurities) and statistical significance thresholds .
- Variable Standardization : Adopt unified protocols for solvent purity, reaction times, and analytical calibration to minimize inter-lab variability .
- Sensitivity Analysis : Use computational tools to model how minor changes in reaction parameters (e.g., pH, ionic strength) alter outcomes .
Q. What methodological considerations are critical when integrating computational modeling with experimental data for this compound?
Methodological Answer:
- Hybrid DFT-MD Approaches : Combine quantum mechanics (QM) for electronic structure analysis with molecular dynamics (MD) to simulate solvation effects and transition states .
- Experimental Validation Loops : Iteratively refine computational models using experimental data (e.g., kinetic isotope effects) to improve predictive accuracy .
- Data Interoperability : Use platforms like COMSOL Multiphysics to harmonize simulation outputs with empirical datasets .
Q. How can a robust theoretical framework be established for studying the compound’s mechanism of action in complex systems (e.g., enzymatic inhibition)?
Methodological Answer:
- Conceptual Anchoring : Ground hypotheses in existing theories (e.g., Hammond’s postulate for transition state analysis) to guide mechanistic studies .
- Multi-Scale Modeling : Integrate QM calculations for active-site interactions with coarse-grained models for protein dynamics .
- Hypothesis-Driven Experimentation : Design assays (e.g., stopped-flow kinetics) to test predictions derived from theoretical models .
Q. What strategies optimize the reproducibility of synthesis and characterization protocols for this compound?
Methodological Answer:
- Procedural Documentation : Publish detailed step-by-step protocols, including purification thresholds (e.g., HPLC purity >98%) and storage conditions (e.g., inert atmosphere) .
- Cross-Validation : Collaborate with independent labs to replicate key findings and validate analytical reproducibility .
- Open Data Repositories : Share raw datasets (e.g., crystallographic files, spectral data) in platforms like Zenodo for transparency .
Q. How can challenges in cross-disciplinary research involving this compound (e.g., pharmacology and materials science) be addressed?
Methodological Answer:
- Interdisciplinary Frameworks : Align experimental goals with domain-specific standards (e.g., OECD guidelines for toxicology; CRDC classifications for materials engineering) .
- Collaborative Toolkits : Use shared digital platforms for real-time data integration, such as combining pharmacological assay results with materials stability tests .
- Thematic Bridging : Develop unified metrics (e.g., binding affinity vs. thermal conductivity) to quantify performance across disciplines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
